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Clinical Foundation and Indication

The midostaurin, cytarabine, and daunorubicin protocol is indicated for the treatment of adult patients
with newly diagnosed AML who have confirmed mutations in the FMS-like tyrosine kinase 3 (FLT3) gene,
which are present in approximately 25-30% of AML cases [1] [2]. This mutation is associated with a
constitutively activated FLT3 receptor, driving increased leukemic cell survival and proliferation, and is

historically linked to poor prognosis and high relapse rates [3] [2].

The approval and adoption of this regimen are based on the pivotal RATIFY (CALGB 10603) phase III
trial, which demonstrated that adding midostaurin to standard chemotherapy significantly improved overall
survival (OS) and event-free survival (EFS) compared to chemotherapy alone [4] [2]. Subsequent studies

have further confirmed its efficacy and safety in broader patient populations, including those over 60 years of

age [3] [5].

Complete Treatment Protocol

The treatment is divided into three consecutive phases: Induction, Consolidation, and Maintenance. A visual

summary of the complete treatment workflow is provided below.
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Induction Phase

The goal of induction is to achieve complete hematologic remission (CR) [6] [7].

e Chemotherapy ("7+3" regimen):
o Cytarabine: 200 mg/m?2 daily by continuous intravenous (V) infusion over 24 hours for 7 days

(Days 1-7) [3] [7].
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o Daunorubicin: 60 mg/m? daily by IV infusion over 10-15 minutes for 3 days (Days 1-3) [3] [7].
Idarubicin (12 mg/m?) is a suitable alternative, with studies showing comparable efficacy and
safety [3] [5].
¢ Midostaurin Dosing: 50 mg orally twice daily with food from Day 8 through Day 21 of the induction
cycle [3] [7]. Treatment requires a minimum 3-4 week hospital stay to manage side effects and

monitor for remission [7].

Consolidation Phase

Patients who achieve CR/CRi proceed to consolidation to eliminate residual disease [6].

¢ Chemotherapy (High-Dose Cytarabine - HIDAC):
o Cytarabine: 3 g/m?2 (for patients <60 years) IV over 3 hours, every 12 hours on Days 1, 3, and
5 (total of 6 doses per cycle) [3] [6]. Lower intermediate doses may be used for older or less fit
patients.
e Midostaurin Dosing: 50 mg orally twice daily with food from Day 8 through Day 21 of each
consolidation cycle [3] [6]. Up to 4 cycles are administered [6].

Maintenance Phase

This phase aims to prolong remission and prevent relapse [6] [2].

e Midostaurin Monotherapy: 50 mg orally twice daily with food for 14 consecutive days, followed by
a 14-day rest period, forming a 28-day cycle [3] [6]. This is continued for up to 12 cycles [6].

Efficacy and Safety Data

Clinical Efficacy Outcomes

The table below summarizes key efficacy outcomes from major clinical trials.
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Complete
. Patient Remission Survival -
Trial / Study . . Key Findings
Population (CRICRI) Outcomes
Rate
RATIFY (Phase Newly diagnosed 58.9% (CR) Median OS: 74.7 Significant

) [4] [2]

Phase 3b Trial
(3]

Retrospective
(IDA-based) [5]

FLT3-mutated
AML, <60 years

Newly diagnosed
FLT3-mutated
AML, no upper
age limit (median
59)

Newly diagnosed
FLT3-mutated
AML (median 56),
using idarubicin

80.7%
(CR+CRIi)

72.8% (CR)

Safety and Adverse Event Profile

The combination has a manageable safety profile, with adverse events (AEs) primarily driven by the

underlying chemotherapy [3] [4].

vs 25.6 months
(midostaurin vs
placebo)

Median EFS: 11.7
months

improvement in OS and

EFS established
standard of care.

High response rates
across age groups;
comparable efficacy
with idarubicin or
daunorubicin.

Demonstrated
idarubicin (12 mg/m?)
as an effective
alternative
anthracycline.

Adverse Event

Incidence (Grade

>3)

Management Recommendations

Hematologic Toxicities

- Febrile neutropenia

- Anemia,

Thrombocytopenia

Very Common

83% [7]

>80% [6]

Prophylactic antibiotics, antifungals, and growth factor
support may be used [5].
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Incidence (Grade

Adverse Event >3) Management Recommendations
Gastrointestinal Prophylactic antiemetics are recommended [2].
- Nausea / Vomiting 83% / 61% (all

grades) [7]

- Mucosititis 66% (all grades) Aggressive oral care and pain management.
[7]

Infections Common Vigilant monitoring and prompt intervention.

- Catheter-related 24% (all grades)

infection [7]

Other Events

- Skin Rash Noted [2] Topical creams, antihistamines; dose reduction if
severe.
- Hemorrhage 36% (all grades) Monitor blood counts and coagulation parameters.

[7]

Key Practical Considerations for Implementation

¢ FLT3 Mutation Testing: Rapid and mandatory. FLT3 mutation status (both ITD and TKD) must be
confirmed before initiation. The European LeukemiaNet recommends a turnaround time of 48-72
hours to avoid delays in starting midostaurin on the protocol-specified day [2].

¢ Drug-Drug Interactions: Midostaurin is a moderate CYP3A inhibitor and inducer. Concomitant use
with strong CYP3A inhibitors (e.g., certain azole antifungals like voriconazole) or inducers should be
avoided or closely monitored. Dose adjustments of midostaurin may be necessary [2].

e Dose Delays and Modifications: Treatment cycles should only begin once absolute neutrophil count
(ANC) is 21.0 x 10°/L and platelet count is =50 x 10°%/L. For severe non-hematologic toxicity,
midostaurin should be interrupted until resolution and can be restarted at 50 mg twice daily; a further
reduction to 50 mg once daily is possible if toxicity recurs [3].
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Conclusion

The protocol of midostaurin combined with cytarabine and daunorubicin is a targeted and effective treatment
strategy for patients with newly diagnosed FLT3-mutated AML. Successful implementation in a clinical or
research setting hinges on strict adherence to the phased treatment schedule, proactive management of
hematologic and gastrointestinal toxicities, and careful attention to drug interactions. This regimen has set a

new benchmark for this high-risk AML population.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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